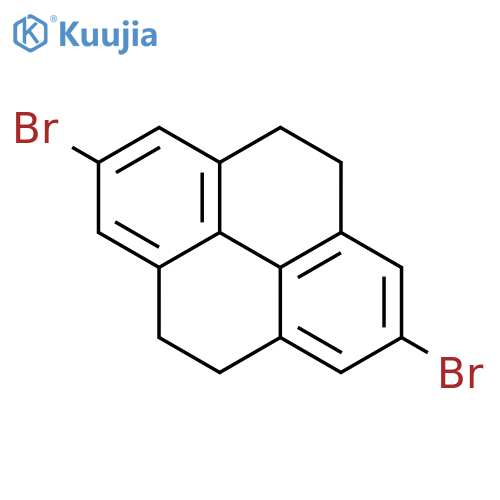Cas no 17533-36-7 (2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)

17533-36-7 structure
商品名:2,7-Dibromo-4,5,9,10-tetrahydro-pyrene
2,7-Dibromo-4,5,9,10-tetrahydro-pyrene 化学的及び物理的性質
名前と識別子
-
- 2,7-Dibromo-4,5,9,10-tetrahydro-pyrene
- 2,7-dibromo-4,5,9,10-tetrahydropyrene
- SCHEMBL1569413
- 17533-36-7
- DB-364433
- Pyrene, 2,7-dibromo-4,5,9,10-tetrahydro-
- CS-0182962
- DTXSID60545083
- YSZC1965
- G68287
- DTXCID70495868
-
- インチ: InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2
- InChIKey: DECWZAKGNGDEQE-UHFFFAOYSA-N
- ほほえんだ: C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br
計算された属性
- せいみつぶんしりょう: 363.92853g/mol
- どういたいしつりょう: 361.93058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
2,7-Dibromo-4,5,9,10-tetrahydro-pyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253632-5g |
2,7-Dibromo-4,5,9,10-tetrahydropyrene |
17533-36-7 | 98% | 5g |
¥15663.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253632-1g |
2,7-Dibromo-4,5,9,10-tetrahydropyrene |
17533-36-7 | 98% | 1g |
¥4172.00 | 2023-11-21 |
2,7-Dibromo-4,5,9,10-tetrahydro-pyrene 関連文献
-
Bilal R. Kaafarani,Ala'a O. El-Ballouli,Roman Trattnig,Alexandr Fonari,Stefan Sax,Brigitte Wex,Chad Risko,Rony S. Khnayzer,Stephen Barlow,Digambara Patra,Tatiana V. Timofeeva,Emil J. W. List,Jean-Luc Brédas,Seth R. Marder J. Mater. Chem. C 2013 1 1638
-
Kohei Yazaki,Lorenzo Catti,Michito Yoshizawa Chem. Commun. 2018 54 3195
-
Bilal R. Kaafarani,Tarek H. El-Assaad,William A. Smith,Sean M. Ryno,Felix Hermerschmidt,Jeffrey Lyons,Digambara Patra,Brigitte Wex,Emil J. W. List-Kratochvil,Chad Risko,Stephen Barlow,Seth R. Marder J. Mater. Chem. C 2019 7 5009
-
Yufeng Zhang,Leibo Tan,Junqing Shi,Lei Ji New J. Chem. 2021 45 14869
17533-36-7 (2,7-Dibromo-4,5,9,10-tetrahydro-pyrene) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
